molecular formula C18H32O5 B12805126 [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate CAS No. 54353-33-2

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate

Cat. No.: B12805126
CAS No.: 54353-33-2
M. Wt: 328.4 g/mol
InChI Key: CEZONBVMFRWNCJ-CYGHRXIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is a complex organic compound characterized by its unique furofuran structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hexahydrofurofuran ring system with a dodecanoate ester group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate typically involves several key steps:

    Formation of the Hexahydrofurofuran Ring: This step often involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

    Esterification: The hydroxyl group on the hexahydrofurofuran ring is esterified with dodecanoic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may require a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecanoate group is replaced by other nucleophiles. Common reagents include alkoxides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or PCC (pyridinium chlorochromate) under acidic or neutral conditions.

    Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkoxides or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological macromolecules, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,3aR,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl] acetate
  • [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl diacetate]

Uniqueness

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it a valuable compound for diverse scientific investigations.

Properties

CAS No.

54353-33-2

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate

InChI

InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-16(20)23-15-13-22-17-14(19)12-21-18(15)17/h14-15,17-19H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1

InChI Key

CEZONBVMFRWNCJ-CYGHRXIMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1COC2C1OCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.